molecular formula C14H10BrFN2 B597692 1-Benzyl-5-bromo-6-fluorobenzimidazole CAS No. 1314988-10-7

1-Benzyl-5-bromo-6-fluorobenzimidazole

Cat. No.: B597692
CAS No.: 1314988-10-7
M. Wt: 305.15
InChI Key: WZHHXIVITKECOT-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-6-fluorobenzimidazole is a chemical compound with the molecular formula C14H10BrFN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.

Scientific Research Applications

1-Benzyl-5-bromo-6-fluorobenzimidazole has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-5-bromo-6-fluorobenzimidazole is not mentioned in the search results, benzimidazoles in general are known to have anti-tumor effects through the interaction with the β-tubulin leading to cell cycle arrest and cytotoxicity .

Preparation Methods

The synthesis of 1-Benzyl-5-bromo-6-fluorobenzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and benzyl bromide.

    Reaction Conditions: The reaction involves the formation of the benzimidazole ring through a cyclization process. This is typically achieved by heating the starting materials in the presence of a suitable catalyst and solvent.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-Benzyl-5-bromo-6-fluorobenzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzimidazole ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. .

Comparison with Similar Compounds

1-Benzyl-5-bromo-6-fluorobenzimidazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-5-bromo-6-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2/c15-11-6-13-14(7-12(11)16)18(9-17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHHXIVITKECOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716507
Record name 1-Benzyl-5-bromo-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-10-7
Record name 1H-Benzimidazole, 5-bromo-6-fluoro-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314988-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-5-bromo-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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